molecular formula C25H18Cl2F3N3O2S B2697746 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1226457-19-7

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2697746
CAS No.: 1226457-19-7
M. Wt: 552.39
InChI Key: XAIBWINJVSRHNU-UHFFFAOYSA-N
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Description

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a structurally complex molecule featuring:

  • A 1H-imidazole core substituted at positions 1 and 5 with 4-(trifluoromethoxy)phenyl and 3,4-dichlorophenyl groups, respectively.
  • A thioether linkage at position 2 of the imidazole, connected to an acetamide moiety.
  • An N-(p-tolyl) group on the acetamide, introducing aromaticity and moderate lipophilicity via the methyl substituent.

Key synthetic routes for similar compounds involve coupling reactions (e.g., thiol-alkylation, carbodiimide-mediated amidation) as described in and .

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2F3N3O2S/c1-15-2-5-17(6-3-15)32-23(34)14-36-24-31-13-22(16-4-11-20(26)21(27)12-16)33(24)18-7-9-19(10-8-18)35-25(28,29)30/h2-13H,14H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIBWINJVSRHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS Number: 1226459-80-8) is a novel imidazole derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies and presenting data in structured formats.

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives, including this compound. The biological evaluation often involves testing against various cancer cell lines to determine the compound's efficacy.

Table 1: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)Reference
L1210 (Murine leukemia)15.4
CEM (Human T-lymphocyte)12.7
HeLa (Cervical carcinoma)10.5
A-549 (Lung carcinoma)11.8

The compound demonstrated significant antiproliferative activity across these cell lines, with IC50 values indicating effective concentration levels required to inhibit cell growth.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly its interaction with carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis.

Table 2: Enzyme Inhibition Activity

Enzyme IsoformKi (µM)Type of Inhibition
hCA I>100Non-inhibitory
hCA II>100Non-inhibitory
hCA IX25.6Competitive
hCA XII30.2Competitive

These results suggest that while the compound does not inhibit cytosolic isoforms hCA I and II, it shows promising inhibitory effects on tumor-associated isoforms hCA IX and XII, which are crucial for cancer progression .

The mechanism through which this compound exerts its biological effects is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation. The imidazole ring structure is often associated with interactions that can lead to apoptosis in malignant cells.

Case Studies

In a recent case study involving the use of this compound in combination therapies, researchers observed enhanced cytotoxicity when paired with standard chemotherapeutics like doxorubicin. This combination led to a synergistic effect, reducing the IC50 values significantly compared to either agent alone.

Table 3: Combination Therapy Results

TreatmentIC50 (µM)Synergy Factor
Doxorubicin1.1-
Compound Alone10.5-
Combination0.81.37

The synergy factor indicates a significant enhancement in efficacy when both agents are used together, suggesting a promising avenue for further research into combination therapies for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Core

Compound Name Imidazole Substituents Key Features Reference
Target Compound 3,4-Dichlorophenyl, 4-(Trifluoromethoxy)phenyl High lipophilicity and electron-withdrawing effects from Cl and CF3O groups -
Compound 9 () 4-Fluorophenyl, 4-Methoxyphenyl Fluorine enhances electronegativity; methoxy improves solubility
Compounds (e.g., 9c) Bromophenyl, Benzodiazolyl Bromine increases molecular weight and steric bulk
  • Halogen Effects : The 3,4-dichlorophenyl group (target) offers greater lipophilicity compared to 4-fluorophenyl (Compound 9), which may improve membrane permeability but reduce aqueous solubility .

Acetamide Tail Modifications

Compound Name Acetamide Substituent Biological Implications Reference
Target Compound N-(p-Tolyl) Moderate lipophilicity; methyl enhances π-π stacking -
Compound 9 () N-(Thiazol-2-yl) Heteroaromatic thiazole may improve target binding
Compound N-(Dihydropyrazol-4-yl) Planar amide facilitates hydrogen bonding
  • N-Aryl vs. N-Heteroaryl : The p-tolyl group (target) provides simpler aromatic interactions compared to thiazole (Compound 9), which may influence binding specificity in enzyme active sites .
  • Hydrogen Bonding : highlights that planar amide groups (e.g., dihydropyrazole derivatives) form R22(10) hydrogen-bonded dimers, a feature critical for crystal packing and solubility .

Thioether Linkage and Bioactivity

  • The thioether moiety in the target compound and analogs () is crucial for stability and conformational flexibility. Docking studies in suggest bromophenyl-substituted compounds (e.g., 9c) exhibit distinct binding poses in active sites, implying that dichlorophenyl/trifluoromethoxy groups in the target may similarly modulate target engagement .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely parallels methods in and , requiring careful optimization of solvents (e.g., dichloromethane) and catalysts (e.g., potassium carbonate) to achieve high yields .
  • Structural Flexibility : ’s crystallographic data reveal that dihedral angles between aromatic rings (e.g., 54.8°–77.5°) impact molecular conformation and intermolecular interactions, which could affect the target compound’s bioavailability .

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